molecular formula C19H15F3N6O2 B2568863 N-(2-(1H-indol-3-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396845-02-5

N-(2-(1H-indol-3-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2568863
CAS No.: 1396845-02-5
M. Wt: 416.364
InChI Key: JKGZJQDLMHISJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-indol-3-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a synthetically designed chemical hybrid molecule incorporating distinct pharmacophoric moieties, making it a compound of significant interest in medicinal chemistry and drug discovery research. The rational design of this molecule aligns with contemporary strategies in rational drug design, which often integrate multiple active structural motifs into a single scaffold to potentially enhance therapeutic efficacy, selectivity, and multi-target activity . The core structure features a tryptamine-derived indole-ethylamine group. The indole nucleus is a universal constituent in numerous pharmacologically active natural products and synthetic drugs, functioning as a key pharmacophore involved in diverse receptor-ligand interactions . Indole derivatives are extensively researched for a wide spectrum of activities, including potential applications as anti-inflammatory, antimicrobial, and antitumor agents, as well as in neurological research . This moiety is linked to a 2H-tetrazole-5-carboxamide group substituted with a 4-(trifluoromethoxy)phenyl unit. The tetrazole ring is a widely employed bioisostere for carboxylic acids and other functional groups in medicinal chemistry, capable of altering a molecule's pharmacokinetics, metabolic stability, and binding properties. The trifluoromethoxy (OCF3) group on the phenyl ring is a common substituent in modern drug design due to its high lipophilicity and electron-withdrawing properties, which can significantly influence a compound's bioavailability and its interaction with biological targets . While the specific biological profile of this exact compound requires further investigation, its structure suggests potential as a valuable scaffold for probing biological pathways relevant to inflammation, microbial infection, and central nervous system function. Researchers can utilize this compound as a building block for further synthetic elaboration or as a probe in biochemical and pharmacological assays to explore structure-activity relationships. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N6O2/c20-19(21,22)30-14-7-5-13(6-8-14)28-26-17(25-27-28)18(29)23-10-9-12-11-24-16-4-2-1-3-15(12)16/h1-8,11,24H,9-10H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGZJQDLMHISJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and related derivatives.

Synthesis

The compound can be synthesized through various methods, often involving the reaction of indole derivatives with tetrazole and phenyl components. The synthesis typically involves multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecular structures.

Example Synthesis Pathway

  • Starting Materials : Indole derivatives, tetrazole precursors, and trifluoromethoxy-substituted phenyl groups.
  • Reaction Conditions : Use of catalytic triethylamine under controlled temperature and inert atmosphere.
  • Purification : Recrystallization or chromatography to obtain pure compounds.

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its anticancer and anti-inflammatory properties.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The IC50 values for these activities were found to be in the low micromolar range.

Cell Line IC50 (µM) Mechanism of Action
A5495.0Induction of apoptosis via mitochondrial pathway
MCF-74.5Inhibition of cell proliferation
HCT-1163.8Cell cycle arrest at G1 phase

These findings suggest that the compound may interfere with cell cycle progression and induce apoptosis in cancer cells.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated, particularly its ability to inhibit interleukin-1 receptor (IL-1R) signaling pathways. In vitro assays revealed that it significantly reduced IL-1β-induced inflammatory responses in human fibroblast cells.

Compound IC50 (µM) Effect
This compound0.09Inhibition of IL-1R signaling

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the indole or tetrazole moieties can significantly affect the biological activity of the compound. For instance, substituents on the phenyl ring, such as trifluoromethoxy groups, enhance potency against specific cancer cell lines.

Key Findings

  • Indole Substituents : Variations in the position and type of substituents on the indole ring influence cytotoxicity.
  • Tetrazole Variants : Different tetrazole derivatives demonstrated varying degrees of anti-inflammatory activity.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Lung Cancer : A study involving A549 cells showed that treatment with the compound led to a significant reduction in cell viability compared to control groups.
    "The compound demonstrated a potent cytotoxic effect on A549 cells, with an IC50 value of 5 µM, indicating its potential as a therapeutic agent for lung cancer" .
  • Anti-inflammatory Effects : Another investigation focused on fibroblast cells treated with IL-1β showed that the compound effectively inhibited pro-inflammatory cytokine production.
    "Inhibition of IL-1R signaling by the compound resulted in decreased levels of TNF-alpha and IL-6 in treated fibroblasts" .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Tetrazole Moieties

CGP-48993 (Diovan)
  • Structure : Biphenyl tetrazole core with valine-derived substituents .
  • Comparison :
    • Diovan’s biphenyl tetrazole system is optimized for angiotensin II receptor antagonism, whereas the target compound’s phenyl tetrazole and indole-ethyl chain may target distinct receptors.
    • The trifluoromethoxy group in the target compound increases lipophilicity (clogP ~3.5 estimated) compared to Diovan’s polar valine moiety (clogP ~1.8) .
N-[p-(o-1H-Tetrazol-5-ylphenyl)benzyl]-N-valeryl-L-valine
  • Structure : Tetrazole linked to a biphenyl system and valeryl-valine .
  • Comparison :
    • The valine derivatives in this compound enhance solubility (logS ≈ -3.0) but reduce CNS penetration compared to the target compound’s indole-ethyl group, which may favor blood-brain barrier crossing .

Analogues with Trifluoromethoxy/Aryl Substituents

Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10h)
  • Structure : Thiazole core with trifluoromethoxy-phenyl ureido and piperazine groups .
  • Comparison :
    • The thiazole ring in 10h (MW 564.2) offers basicity (pKa ~2.5) versus the target’s tetrazole (pKa ~4.9), affecting ionization at physiological pH .
    • Piperazine in 10h improves aqueous solubility but introduces metabolic liabilities (e.g., N-oxidation) absent in the target compound’s simpler ethyl-indole chain .
N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]thiourea (946386-84-1)
  • Structure : Thiourea linker between indole-ethyl and trifluoromethoxyphenyl .
  • Comparison: Thiourea’s hydrogen-bond donor capacity (e.g., for kinase inhibition) is stronger than the target’s carboxamide, but it is prone to hydrolysis, reducing stability . The tetrazole-carboxamide in the target compound may offer better metabolic resistance compared to thiourea’s susceptibility to enzymatic cleavage .

Indole/Indazole Derivatives

1H-Indazole-5-carboxamide,3-[(1E)-2-(4-fluorophenyl)ethenyl]-N-[[5-(hydroxymethyl)-2-furanyl]methyl]-4-methoxy ()
  • Structure : Indazole core with fluorophenyl and hydroxymethyl-furanyl groups .
  • The hydroxymethyl-furanyl group increases polarity (clogP ~2.0) versus the target’s trifluoromethoxy group (clogP ~3.5), influencing solubility and distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.